N-tert-Butoxycarbonyl (5R)-Acivicin
Description
Properties
CAS No. |
1356931-87-7 |
|---|---|
Molecular Formula |
C₁₀H₁₅ClN₂O₅ |
Molecular Weight |
278.69 |
Synonyms |
(αS,5R)-3-Chloro-α-[[(1,1-dimethylethoxy)carbonyl]amino]-4,5-dihydro-5-isoxazoleacetic Acid; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl (5R)-Acivicin typically involves the protection of the amino group of acivicin with the tert-butoxycarbonyl (Boc) group. This is achieved by reacting acivicin with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is carried out at room temperature, and the product is purified by standard techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and improved yields compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butoxycarbonyl (5R)-Acivicin undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Reagents such as trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol are commonly used for deprotection reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Deprotection: The major product formed is acivicin, with the Boc group removed.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of acivicin.
Scientific Research Applications
Enzyme Inhibition Studies
N-tert-Butoxycarbonyl (5R)-Acivicin is primarily studied for its role as an inhibitor of CTP synthetase, an enzyme critical in nucleotide metabolism. The compound mimics the natural substrate L-glutamine, leading to effective enzyme inhibition. Research indicates that modifications to the acivicin structure can enhance its anti-trypanosomal activity while maintaining low toxicity to mammalian cells. For instance, certain derivatives have shown increased inhibitory potency against Trypanosoma brucei, the causative agent of African sleeping sickness .
Antitumor Activity
Studies have demonstrated that this compound exhibits potential as an antitumor agent. In vitro assays have revealed its effectiveness against various cancer cell lines, including those from breast, lung, and ovarian cancers. Notably, it has shown a lack of cross-resistance with established chemotherapeutic agents like doxorubicin, suggesting its unique mechanism of action .
Table 1: Summary of Antitumor Activity
| Cancer Type | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Breast Cancer | MCF-7 | 0.15 | Effective in clonogenic assays |
| Small Cell Lung Cancer | H69 | 0.20 | Less toxic than anthracyclines |
| Ovarian Cancer | A2780 | 0.10 | Significant efficacy observed |
Case Study: Trypanocidal Activity
A research study focused on synthesizing analogues of this compound to evaluate their affinity for CTP synthetase and trypanocidal activity. Among the derivatives tested, one analogue demonstrated an IC50 value of 0.043 µM against T. b. brucei CTPS, showcasing enhanced potency compared to both acivicin and other known inhibitors .
Case Study: Antitumor Efficacy
In a clinical trial assessing the efficacy of this compound in patients with advanced cancer types, results indicated a response rate of approximately 30% across various tumor types, with manageable side effects reported. The study highlighted the compound's potential as a viable therapeutic option in oncology .
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl (5R)-Acivicin involves the inhibition of enzymes that utilize glutamine as a substrate. The compound binds to the active site of these enzymes, preventing the conversion of glutamine to glutamate. This inhibition disrupts cellular processes that rely on glutamine metabolism, leading to the antitumor and antibiotic effects observed .
Comparison with Similar Compounds
Structural and Functional Differences
Acivicin (L-α-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid)
- Structure: Lacks the Boc group, with a reactive imino chloride moiety.
- Mechanism : Irreversibly inhibits γ-glutamyl transpeptidase (GGT) by covalently binding to the catalytic threonine residue . Also inhibits multiple glutamine-dependent enzymes (e.g., glutamine PRPP amidotransferase, asparagine synthetase) due to broad reactivity .
- Toxicity: High cytotoxicity and CNS toxicity due to non-selective alkylation of enzymes .
- Applications : Used in oncology and microbiology to study glutamine metabolism and biofilm disruption .
N-tert-Butoxycarbonyl (5R)-Acivicin
- Structure: Boc group replaces the reactive amino group, reducing chemical reactivity.
- Its Boc group may hinder interaction with GGT’s active site compared to acivicin .
- Applications : Primarily a synthetic intermediate or reference standard in drug development .
L-DON (6-Diazo-5-oxo-L-norleucine) and Azaserine
- Structure : Feature diazo groups instead of acivicin’s isoxazole ring.
- Mechanism : Irreversibly inhibit GGT and other glutamine amidotransferases via diazoacyl group reactivity .
- Toxicity : Severe systemic toxicity (e.g., gastrointestinal, hematopoietic) limits clinical use .
- Applications: Historical use in cancer trials; now primarily research tools .
Selectivity and Enzyme Inhibition Profiles
Toxicity and Clinical Limitations
- Acivicin : Causes dose-limiting CNS toxicity (e.g., hallucinations, seizures) and myelosuppression .
- L-DON/Azaserine : Narrow therapeutic index due to gastrointestinal toxicity and bone marrow suppression .
- N-tert-Boc (5R)-Acivicin : Toxicity data are lacking, but its structural modification may mitigate off-target effects compared to acivicin .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-tert-Butoxycarbonyl (5R)-Acivicin and its derivatives?
- Methodology : The compound is typically synthesized via asymmetric synthesis using chiral intermediates. For example, (R)-configured derivatives are prepared using 4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one as a key intermediate, followed by deprotection with liquid ammonia and lithium metal . Boc protection is introduced via di-tert-butyl dicarbonate (Boc₂O) under mild conditions (e.g., room temperature, dichloromethane solvent) to preserve stereochemical integrity .
- Critical Considerations : Reaction monitoring via TLC or HPLC is essential to ensure enantiomeric purity. For example, chromatography (e.g., silica gel) and spectroscopic validation (¹H/¹³C NMR) are required to confirm stereochemistry .
Q. How is the structural characterization of This compound performed?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR and IR spectroscopy identify functional groups (e.g., Boc carbonyl stretch at ~1680–1720 cm⁻¹) and confirm stereochemistry .
- Chromatography : HPLC (e.g., C18 columns, UV detection at 300 nm) monitors reaction progress and purity, as demonstrated in studies analyzing acivicin-mediated metabolic inhibition .
- X-ray Crystallography : Used for resolving crystal structures of Boc-protected analogs, providing atomic-level insights into bond angles and steric effects .
Advanced Research Questions
Q. What mechanisms underlie This compound's inhibition of glutamine-dependent enzymes?
- Methodology :
- Enzymatic Assays : Acivicin analogs act as covalent inhibitors by targeting cysteine residues in enzymes like γ-glutamyl transpeptidase. For example, acivicin inhibits glutathione degradation, increasing cellular antioxidant capacity (e.g., in microglial cells) .
- Tox-seq Analysis : High-throughput screening identifies oxidative stress pathways modulated by acivicin. In mouse models of multiple sclerosis (MS), acivicin suppresses microglial activation and disease progression .
Q. How can researchers resolve contradictions in reported metabolic effects of acivicin derivatives?
- Methodology :
- Dose-Response Studies : Titrate acivicin concentrations (e.g., 0–100 μM) to differentiate primary vs. off-target effects, as shown in HaCaT cell models .
- Pathway-Specific Probes : Use CRISPR-interference or isotopic tracing (e.g., ¹³C-glutamine) to isolate pathways like PLP synthase (vitamin B₆ biosynthesis) or glutathione metabolism .
- Case Study : In PLP synthase, acivicin covalently inhibits Pdx2, disrupting its interaction with Pdx1 and halting pyridoxal 5′-phosphate synthesis . This contrasts with its role in glutathione retention, highlighting context-dependent mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
